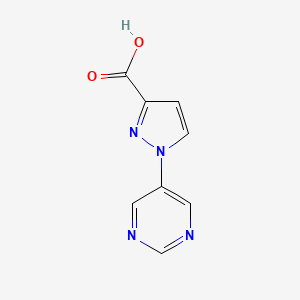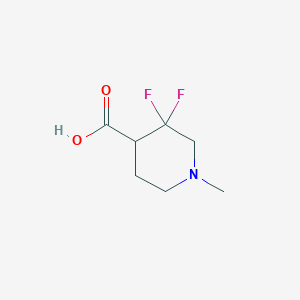![molecular formula C8H6ClNOS2 B13068541 [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13068541.png)
[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol: is a heterocyclic compound that contains both thiophene and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an appropriate nitrile and an aldehyde or ketone.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Cycloaddition: The oxazole ring can undergo cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Cycloaddition: Catalysts such as palladium or copper complexes.
Major Products
Disulfides: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Larger Heterocycles: Formed through cycloaddition.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Employed as a building block for the synthesis of complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Biological Probes: Used as a probe to study biological processes.
Medicine
Drug Development: Explored for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Chemical Sensors: Employed in the fabrication of sensors for detecting specific analytes.
作用機序
The mechanism of action of [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
- [5-(5-Methylthiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
- [5-(5-Fluorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom in [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol imparts unique electronic properties, influencing its reactivity and binding interactions.
- Thiol Group : The thiol group provides a reactive site for covalent modifications, making it a versatile compound for various applications.
特性
分子式 |
C8H6ClNOS2 |
|---|---|
分子量 |
231.7 g/mol |
IUPAC名 |
[5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-yl]methanethiol |
InChI |
InChI=1S/C8H6ClNOS2/c9-8-2-1-7(13-8)6-3-5(4-12)10-11-6/h1-3,12H,4H2 |
InChIキー |
JQHGIHCUVOOHNG-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Cl)C2=CC(=NO2)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)

![2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)

![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
![4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)


![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl3-Ethyl5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13068542.png)

